molecular formula C27H18FNO5 B11389450 N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389450
M. Wt: 455.4 g/mol
InChI Key: WUWHLBARWRYKNA-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzofuran ring, a chromene ring, and a fluorophenyl group

Properties

Molecular Formula

C27H18FNO5

Molecular Weight

455.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H18FNO5/c1-14-11-15(2)25-19(12-14)20(30)13-22(34-25)27(32)29-23-18-5-3-4-6-21(18)33-26(23)24(31)16-7-9-17(28)10-8-16/h3-13H,1-2H3,(H,29,32)

InChI Key

WUWHLBARWRYKNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

  • Suzuki-Miyaura Coupling : A key method for forming carbon-carbon bonds.
  • Oxidation and Reduction Reactions : It can undergo oxidation using agents like potassium permanganate and reduction with sodium borohydride.

Biology

The compound is under investigation for its potential biological activities, which include:

  • Antiviral Properties : Preliminary studies suggest effectiveness against certain viral strains.
  • Anti-inflammatory Effects : It may inhibit pathways involved in inflammation.
  • Anticancer Activity : Research indicates that it could modulate enzymes related to cancer progression.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in synthesizing other valuable compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C28H19FN2O5
Molecular Weight 482.5 g/mol
IUPAC Name N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
InChI Key QWTKOIFXIULQST-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects by:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially including cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .
  • Antioxidant Properties : There is evidence suggesting that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress .
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .

Anticancer Potential

Research has indicated that benzofuran and chromone derivatives exhibit anticancer properties. The structural components of this compound suggest potential activity against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of Alzheimer's disease. It is hypothesized that its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) may contribute to improved cognitive function by enhancing cholinergic neurotransmission .

Anti-inflammatory Activity

Compounds with similar structures have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response. This suggests that this compound could have therapeutic applications in treating inflammatory conditions .

In Vitro Studies

A study investigating the biological activity of related compounds found that certain benzofuran derivatives exhibited dual inhibitory effects against AChE and BChE with IC50 values ranging from 10.4 μM to 24.3 μM. This suggests that structural modifications can enhance or diminish enzyme inhibition, highlighting the importance of specific substituents on the phenyl ring .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied. For instance, halogen substitutions on the phenyl ring were shown to significantly affect enzyme inhibition potency. Compounds with electron-withdrawing groups exhibited stronger inhibitory effects compared to those with electron-donating groups .

Antifungal Activity

Research has also explored the antifungal properties of similar compounds, indicating that modifications to the heterocyclic core can enhance antifungal activity against various fungal strains. The presence of specific functional groups appears to be crucial for achieving optimal biological efficacy .

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